molecular formula C12H13F2NO2 B063955 Benzyl 3,3-difluoropyrrolidine-1-carboxylate CAS No. 163457-22-5

Benzyl 3,3-difluoropyrrolidine-1-carboxylate

Cat. No. B063955
M. Wt: 241.23 g/mol
InChI Key: XZMBERXRQLASNY-UHFFFAOYSA-N
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Description

Benzyl 3,3-difluoropyrrolidine-1-carboxylate is a compound of interest due to its unique structural features and potential applications in various fields of chemistry and material science. Its synthesis, structure, and properties have been explored to understand and utilize its potential better.

Synthesis Analysis

The synthesis of related fluorinated pyrrolidine compounds involves multiple steps, including efficient cyclization processes and specific reaction conditions to incorporate the fluorine atoms effectively. A practical and cost-effective synthesis method for 3,3-difluoropyrrolidine derivatives has been reported, involving Claisen rearrangement followed by a Ru(VIII)-catalyzed oxidation and subsequent cyclization processes (Xu et al., 2005).

Molecular Structure Analysis

The molecular structure of benzyl and ethyl-substituted pyridine ligands of carboxylate-rich diiron(II) complexes provides insights into the coordination and geometry of related compounds. These structures have been crystallographically characterized, revealing details about their molecular arrangements and bonding (Carson & Lippard, 2006).

Chemical Reactions and Properties

The photocarboxylation of benzylic C–H bonds with CO2 under metal-free conditions is a notable reaction involving benzyl-substituted compounds, demonstrating a method to incorporate carboxylate groups into the molecular framework. This reaction provides a pathway to synthesize various carboxylated derivatives (Meng et al., 2019).

Scientific Research Applications

Synthesis Methods

A practical approach to synthesizing 3,3-difluoropyrrolidine has been developed, involving the preparation of two intermediates through efficient processes, including a Claisen rearrangement and Ru(VIII)-catalyzed oxidation to create 2,2-difluorosuccinic acid, followed by cyclization to form N-benzyl-3,3-difluoropyrrolidinone and subsequent BH(3).Me(2)S reduction (Feng Xu et al., 2005). This method highlights a cost-effective pathway for producing the compound, emphasizing its practicality in synthetic applications.

Photocarboxylation Process

The carboxylation of sp3-hybridized C–H bonds with CO2, particularly in benzylic positions, represents a challenging yet valuable transformation in organic synthesis. A visible-light-mediated photocarboxylation technique of benzylic C–H bonds with CO2 into 2-arylpropionic acids under metal-free conditions has been developed, showcasing an innovative approach to incorporating CO2 into organic molecules (Qing-Yuan Meng et al., 2019). This process is notable for its moderate to good yields and broad substrate scope, including the synthesis of several drugs.

Cholinesterase Inhibition

Research into the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) by benzyl (2S)-2-(arylcarbamoyl)pyrrolidine-1-carboxylates has provided insights into the potential therapeutic applications of these compounds. Moderate inhibitory effects against AChE and comparable anti-BChE activity to rivastigmine were observed, with specific derivatives showing promising selectivity and potency (Hana Pizova et al., 2017). These findings highlight the relevance of benzyl 3,3-difluoropyrrolidine-1-carboxylate derivatives in developing treatments for diseases associated with cholinesterase activity.

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with the compound are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P302+P352 (IF ON SKIN: Wash with plenty of soap and water) .

properties

IUPAC Name

benzyl 3,3-difluoropyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F2NO2/c13-12(14)6-7-15(9-12)11(16)17-8-10-4-2-1-3-5-10/h1-5H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZMBERXRQLASNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20569927
Record name Benzyl 3,3-difluoropyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20569927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 3,3-difluoropyrrolidine-1-carboxylate

CAS RN

163457-22-5
Record name Phenylmethyl 3,3-difluoro-1-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=163457-22-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl 3,3-difluoropyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20569927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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